molecular formula C14H14ClN3O4S B3975624 N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzenesulfonamide

N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzenesulfonamide

Cat. No. B3975624
M. Wt: 355.8 g/mol
InChI Key: HKNHRQXCQCDBFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzenesulfonamide, commonly known as SN-6, is a chemical compound that has been extensively studied for its potential applications in scientific research. SN-6 belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of SN-6 involves the inhibition of the sodium-calcium exchanger, which is a transmembrane protein that regulates the exchange of sodium and calcium ions across the cell membrane. This exchange is important for a variety of cellular processes, including signaling, metabolism, and gene expression. The inhibition of the sodium-calcium exchanger by SN-6 leads to a decrease in calcium signaling, which can have a variety of downstream effects on cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of SN-6 are largely dependent on the specific application and concentration used. In neuroscience, SN-6 has been shown to decrease neuronal excitability and can be used to study the role of calcium signaling in neuronal function. In cancer research, SN-6 has been shown to inhibit the growth of cancer cells in vitro, although the specific mechanism of this inhibition is not well understood. Additionally, SN-6 has been shown to have anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using SN-6 in lab experiments is its high purity and yield. Additionally, SN-6 has been extensively studied and has a well-understood mechanism of action, which can make it easier to design experiments and interpret results. However, one limitation of using SN-6 is its potential toxicity, as it has been shown to have cytotoxic effects in some cell types. Additionally, the effects of SN-6 can be concentration-dependent, which can make it difficult to compare results across experiments.

Future Directions

There are several future directions for the study of SN-6. One potential application is in the development of new drugs for the treatment of epilepsy or other neurological disorders. Additionally, SN-6 could be used as a scaffold for the development of new cancer drugs. Further research is also needed to fully understand the mechanism of action of SN-6 and its potential side effects. Finally, the use of SN-6 in combination with other compounds could be explored to determine if it has synergistic effects.

Scientific Research Applications

SN-6 has been used in a variety of scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, SN-6 has been shown to inhibit the activity of the sodium-calcium exchanger, which is involved in calcium signaling in neurons. This inhibition can lead to a decrease in neuronal excitability and has been proposed as a potential treatment for epilepsy. SN-6 has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, SN-6 has been used in drug discovery as a scaffold for the development of new drugs.

properties

IUPAC Name

N-[2-(2-chloro-6-nitroanilino)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O4S/c15-12-7-4-8-13(18(19)20)14(12)16-9-10-17-23(21,22)11-5-2-1-3-6-11/h1-8,16-17H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNHRQXCQCDBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCNC2=C(C=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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